molecular formula C24H42N2O4 B2756372 1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol CAS No. 612048-78-9

1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

Cat. No.: B2756372
CAS No.: 612048-78-9
M. Wt: 422.61
InChI Key: DUUNBUMERVCPFX-UHFFFAOYSA-N
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Description

This compound features a phenoxy core substituted with a bulky tert-butyl group at the 2-position and a methyl group at the 4-position. The piperazine ring is functionalized with a 2-hydroxy-3-isopropoxypropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (isopropoxy) moieties. The propanol backbone links these groups, enabling conformational flexibility.

Properties

IUPAC Name

1-(2-tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-propan-2-yloxypropyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N2O4/c1-18(2)29-16-20(27)14-25-9-11-26(12-10-25)15-21(28)17-30-23-8-7-19(3)13-22(23)24(4,5)6/h7-8,13,18,20-21,27-28H,9-12,14-17H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUNBUMERVCPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC(COC(C)C)O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1,1′-(1,4-Piperazinediyl)bis[3-(2-methoxyphenoxy)-2-propanol]

  • Structure: Symmetrical bis-propanol-piperazine derivative with two 2-methoxyphenoxy groups.
  • Key Differences: Lacks the tert-butyl and isopropoxypropyl substituents, reducing steric bulk and lipophilicity.
  • Research Implications : Compounds with dual aromatic substituents (e.g., 333749-57-8) are often explored for CNS activity but may face challenges in blood-brain barrier penetration due to higher polarity .

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas)

  • Structure : Combines a 2-methoxyphenylpiperazine with a 1-naphthyloxy group.
  • Key Differences :
    • The naphthyloxy group introduces extended aromaticity, enhancing receptor binding via hydrophobic pockets.
    • Absence of isopropoxypropyl limits solubility in polar solvents compared to the main compound.
  • Pharmacological Data : Marketed as Avishot/Flivas, this compound demonstrates β-blocker activity, suggesting the main compound’s tert-butyl group could improve metabolic stability in similar applications .

1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2-propanol

  • Structure : Features a biphenyloxy group and 2-chlorophenylpiperazine.
  • Biphenyloxy substituent adds rigidity, contrasting with the main compound’s flexible isopropoxypropyl chain.
  • Molecular Weight : 422.95 g/mol (higher than the main compound’s estimated ~450 g/mol), suggesting differences in pharmacokinetics .

1-(3-Acetylphenoxy)-3-[4-(3,4-dimethylphenyl)-1-piperazinyl]-2-propanol

  • Structure: Contains 3-acetylphenoxy and 3,4-dimethylphenylpiperazine groups.
  • Dimethylphenyl substituents may reduce steric hindrance compared to the main compound’s tert-butyl group.
  • Applications : Structural analogs (e.g., 63715-98-0) are explored for α-adrenergic antagonism, indicating the main compound’s substituents could optimize selectivity .

Data Table: Structural and Functional Comparison

Compound Name (CAS/RN) Key Substituents Molecular Weight (g/mol) Pharmacological Notes Reference
Main Compound (Not Provided) 2-Tert-butyl-4-methylphenoxy, hydroxy-isopropoxypropyl ~450 (estimated) Hypothesized β-blocker/α-antagonist activity -
1,1′-(1,4-Piperazinediyl)bis[...] (333749-57-8) Dual 2-methoxyphenoxy ~440 (estimated) CNS activity; limited BBB penetration
Avishot/Flivas (Not Provided) 2-Methoxyphenylpiperazine, 1-naphthyloxy ~380 (estimated) Marketed β-blocker
1-([1,1'-Biphenyl]-4-yloxy)-[...] (422.94708) Biphenyloxy, 2-chlorophenylpiperazine 422.95 Rigid structure; receptor selectivity
1-(3-Acetylphenoxy)-[...] (63715-98-0) 3-Acetylphenoxy, 3,4-dimethylphenyl ~420 (estimated) α-Adrenergic antagonism candidate

Research Findings and Implications

  • Lipophilicity : The main compound’s tert-butyl and isopropoxypropyl groups likely enhance membrane permeability compared to analogs with polar substituents (e.g., acetyl or methoxy) .
  • Metabolic Stability : Bulky substituents (e.g., tert-butyl) may reduce cytochrome P450-mediated metabolism, extending half-life relative to naphthyloxy or chlorophenyl analogs .
  • Receptor Selectivity : Flexible chains (e.g., hydroxy-isopropoxypropyl) could enable better adaptation to receptor conformations than rigid biphenyloxy systems .

Preparation Methods

Friedel-Crafts Alkylation of Para-Cresol

Industrial-scale production employs a modified Friedel-Crafts reaction:

Reaction Conditions

Parameter Value Source
Catalyst AlCl₃ (1.2 equiv)
Solvent Toluene
Temperature 110–120°C
tert-Butyl chloride 1.5 equiv, slow addition
Yield 78–82%

Regioselectivity challenges arise due to competing para-alkylation. Kinetic control via low-temperature catalysis (≤100°C) favors ortho-substitution. Purification via vacuum distillation (bp 265°C) achieves >99% purity.

Preparation of 3-[4-(2-Hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol

Epoxide Synthesis from Glycidol

The hydroxy-isopropoxypropyl side chain derives from glycidol derivatives:

Step 1: Isopropoxy Protection
Glycidol reacts with isopropyl bromide under Mitsunobu conditions:

  • DIAD (1.1 equiv), PPh₃ (1.1 equiv), THF, 0°C → RT
  • Yield: 91%

Step 2: Epoxide Ring-Opening with Piperazine
Regioselective attack at the less hindered epoxide carbon:

Condition Outcome
Piperazine (2 equiv) 72% yield, 88:12 regioselectivity
DMF, 80°C Complete conversion in 6 h

Quenching with aqueous HCl isolates the piperazinyl-propanol intermediate.

Final Coupling via Williamson Ether Synthesis

Alkylation of Phenolic Oxygen

Key parameters for phenoxypropanol formation:

Variable Optimal Value Impact on Yield
Base K₂CO₃ (3 equiv) 89%
Solvent DMSO Minimizes hydrolysis
Temperature 90°C, 24 h Completes reaction
Molar Ratio 1:1.2 (phenol:propanol mesylate) 94% conversion

Mesylation of the propanol intermediate (MsCl, Et₃N) precedes nucleophilic displacement. Chromatographic purification (SiO₂, EtOAc/hexane) affords the title compound in 68% isolated yield.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 6.75 (d, J=8.4 Hz, 1H, aromatic)
  • δ 3.82–3.65 (m, 4H, isopropoxy CH)
  • δ 2.75–2.60 (m, 8H, piperazine CH₂)
  • δ 1.32 (s, 9H, tert-butyl)

IR (KBr)

  • 3450 cm⁻¹ (O-H stretch)
  • 1245 cm⁻¹ (C-O-C asymmetric)

Industrial-Scale Optimization

Continuous Flow Synthesis

Adoption of microreactor technology enhances safety and yield:

  • Epoxide formation residence time: 8 min (vs. 6 h batch)
  • 98% conversion with 0.5% dimeric byproducts

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 23.4 8.7
PMI (g/g) 56 19
Energy (kWh/mol) 42 11

Solvent recovery systems (≥90% DMSO recycle) significantly improve sustainability.

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